molecular formula C8H10ClN5O2 B2627361 Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride CAS No. 2413874-83-4

Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride

Cat. No.: B2627361
CAS No.: 2413874-83-4
M. Wt: 243.65
InChI Key: GIFXECFWLDKVBH-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride is a nitrogen-rich heterocyclic compound characterized by a fused triazole-pyrimidine core. The molecule features a methyl ester at position 6, an aminomethyl substituent at position 2, and a hydrochloride salt, enhancing its solubility and bioavailability.

Properties

IUPAC Name

methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2.ClH/c1-15-7(14)5-3-10-8-11-6(2-9)12-13(8)4-5;/h3-4H,2,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIQNMAFKDECEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC(=N2)CN)N=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethyl acetate and cyclohexane, and the process may involve steps like nucleophilic addition, cyclization, and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization, and employing industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield iminoquinone derivatives, while nucleophilic substitution can produce various substituted triazolopyrimidines .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride has been explored for various therapeutic potentials:

  • Antimicrobial Activity: Recent studies indicate that this compound exhibits significant antimicrobial properties against pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values are as follows:
CompoundTarget OrganismMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3gCandida albicans0.83

These findings suggest that the compound could be developed as a new antimicrobial agent against resistant strains of bacteria and fungi .

  • Anticonvulsant Activity: Studies using animal models have shown that derivatives of this compound exhibit protective effects against seizures induced by pentylenetetrazole (PTZ), with effective doses (ED50) reported around 31.81 mg kg31.81\text{ mg kg}. This indicates potential applications in treating epilepsy and other seizure disorders .

Enzyme Inhibition

The compound acts as an inhibitor of several enzymes involved in critical biological pathways:

  • Enzymes Targeted:
    • JAK1
    • JAK2
    • PHD-1

The mechanism involves binding to the active sites of these enzymes, inhibiting their activity, which may lead to therapeutic effects in conditions like cancer and inflammatory diseases .

Drug Design

The versatility of the triazolo[1,5-a]pyrimidine scaffold allows for modifications that can enhance drug properties such as solubility and bioavailability. The compound has been proposed as a potential surrogate for purine rings in drug design due to its structural similarities .

Case Study: Antimicrobial Efficacy

A comprehensive evaluation of various derivatives revealed strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as templates for developing new antimicrobial agents with improved efficacy against resistant strains .

Case Study: Anticonvulsant Properties

In another study focusing on the anticonvulsant properties of triazolo derivatives, compounds similar to this compound were tested in PTZ-induced seizure models. Results indicated a significant reduction in seizure frequency and severity compared to control groups .

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride involves its interaction with molecular targets such as ATF4 and NF-kB proteins. These interactions inhibit pathways related to endoplasmic reticulum stress and apoptosis, leading to neuroprotective and anti-inflammatory effects . The compound’s ability to modulate these pathways makes it a valuable tool in studying neurodegenerative diseases and inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The triazolopyrimidine scaffold is highly versatile, with substituents dictating pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Triazolopyrimidine Derivatives
Compound Name Substituents (Positions) Key Functional Groups Biological Activity (Reported) Reference ID
Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate HCl 2-aminomethyl, 6-methyl ester, HCl salt Amino, ester, hydrochloride Anticipated: Enhanced solubility N/A
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-amino, 5-methyl, 6-carboxamide, 7-aryl Amide, methoxy, methyl Antiproliferative (IC₅₀: 0.8–12.7 μM)
Ethyl 2-(ethylthio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2-ethylthio, 6-ethyl ester, 7-methyl Thioether, ester Potential: Altered metabolic stability
7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine 7-chloro, 6-methyl Chloro, methyl Hypothesized: Antimicrobial
Methyl 7-amino-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7-amino, 2-phenyl, 6-methyl ester Aryl, amino, ester Reported: Kinase inhibition

Key Differences and Implications

Substituent Effects on Bioactivity: Aminomethyl vs. Amide/Carboxamide: The target compound’s 2-aminomethyl group may enhance hydrogen bonding with biological targets compared to carboxamide derivatives (e.g., compound 5a), which exhibit antiproliferative activity via tubulin inhibition .

Electronic and Steric Effects :

  • Electron-Withdrawing Groups (EWGs) : Chloro substituents (e.g., compound ) increase electrophilicity, possibly improving DNA-binding in antimicrobial applications.
  • Aryl vs. Alkyl Substituents : Phenyl groups (e.g., ) introduce π-π stacking interactions, whereas alkyl chains (e.g., ethylthio in ) may alter membrane permeability.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for carboxamide derivatives (e.g., multi-component Biginelli-like reactions using aldehydes, triazole diamines, and esters) . However, the aminomethyl group may require protective strategies to avoid side reactions.

Antiproliferative Activity

Triazolopyrimidines with carboxamide substituents (e.g., 5a–v) show potent antiproliferative effects against cancer cell lines (IC₅₀: 0.8–12.7 μM), attributed to tubulin polymerization inhibition . The target compound’s ester and aminomethyl groups may modulate these effects by altering binding affinity or metabolic stability.

Antimicrobial and Antifungal Potential

Analogous compounds with EWGs (e.g., chloro in ) or thioethers (e.g., ) exhibit antimicrobial activity against pathogens like Enterococcus faecium and fungi . The hydrochloride salt in the target compound could enhance bioavailability in such applications.

Biological Activity

Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride is a compound belonging to the class of triazolopyrimidines, which are recognized for their diverse biological activities. This article explores its biological activity, focusing on synthesis methods, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a triazolo-pyrimidine scaffold, which is known for its structural similarity to purines. This similarity allows it to interact with various biological targets effectively. The synthesis of triazolopyrimidine derivatives has been optimized through various methods, including regioselective reactions involving 3,5-diamino-1,2,4-triazole and substituted carbonyl compounds .

Biological Activity Overview

Triazolopyrimidine derivatives have been extensively studied for their pharmacological properties. The biological activity of this compound can be summarized as follows:

  • Antiviral Activity : Compounds in this class have shown promising antiviral properties. For instance, certain derivatives were identified as inhibitors of influenza virus RNA polymerase heterodimerization .
  • Anticancer Properties : Research indicates that triazolopyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Effects : These compounds have also been evaluated for their antimicrobial activities. Some derivatives have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Antiviral Studies

A notable study highlighted the ability of a specific triazolopyrimidine derivative to inhibit the heterodimerization of the influenza virus RNA polymerase PA–PB1 subunit. This inhibition is crucial as it interferes with viral replication processes .

Anticancer Activity

Table 1 summarizes the anticancer activity of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
PC-3 (Prostate)0.67Induction of G0/G1 phase arrest
HCT-116 (Colon)0.80Apoptosis induction
ACHN (Renal)0.87Cell cycle disruption

These findings suggest that this compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In antimicrobial studies, this compound exhibited strong activity against both planktonic cells and biofilms formed by various bacterial strains. The compound's effectiveness was particularly pronounced against MRSA strains .

Case Studies

Several case studies have documented the therapeutic potential of triazolopyrimidine derivatives:

  • Case Study on Cancer Treatment : A derivative was tested on a panel of cancer cell lines and demonstrated superior antiproliferative activity compared to standard chemotherapeutics .
  • Case Study on Antimicrobial Efficacy : In vitro studies showed that a related compound significantly reduced biofilm formation in clinical isolates of MRSA .

Q & A

Q. What are the optimized synthetic routes for Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride?

A modified Biginelli reaction under solvent-free or mild acidic conditions is commonly employed. For example, refluxing aminotriazole derivatives with diethyl ethoxymethylenemalonate in glacial acetic acid yields triazolo[1,5-a]pyrimidine carboxylates . Catalysts like TMDP in water-ethanol mixtures (1:1 v/v) improve yields and reduce reaction times (3–4 hours, ~85% yield) . Post-synthesis, hydrochloride salt formation is achieved via treatment with HCl in ethanol.

Q. How is structural characterization performed for this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and hydrogen bonding patterns. For example, δ 8.87 ppm (s, 1H) corresponds to triazole protons, and δ 4.39–4.36 ppm (t, J = 7 Hz) indicates methylene groups adjacent to the carboxylate .
  • Mass Spectrometry (ESI) : Molecular ion peaks (e.g., m/z 436.2 [M+H]+) validate molecular weight .
  • Melting Point Analysis : Consistency with literature values (e.g., 192–195°C) confirms purity .

Q. What is the role of the aminomethyl group in structure-activity relationships (SAR)?

The aminomethyl moiety enhances solubility and bioavailability by introducing a polar functional group. Comparative studies of analogs (e.g., methylthio or aryl substitutions) show that the aminomethyl group improves binding affinity to biological targets like cannabinoid receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in scaled-up synthesis?

  • Catalyst Screening : Ammonium chloride under solvent-free conditions increases yields (84–88%) for similar dihydrotetrazolo[1,5-a]pyrimidines .
  • Solvent Systems : A 1:1 water-ethanol mixture reduces side reactions compared to pure acetic acid .
  • Temperature Control : Reflux at 80–90°C minimizes decomposition of heat-sensitive intermediates .

Q. How do researchers resolve contradictions in spectroscopic data for analogs?

Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Strategies include:

  • Variable Temperature NMR : To identify tautomeric forms (e.g., keto-enol equilibria) .
  • High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion fragmentation patterns .
  • X-ray Crystallography : Provides definitive confirmation of solid-state structures .

Q. What computational methods are used to predict biological activity?

  • Molecular Docking : Evaluates binding to targets like CB2 receptors using software (e.g., AutoDock Vina). The aminomethyl group’s orientation in the binding pocket correlates with activity .
  • QSAR Modeling : Leverages electronic parameters (e.g., Hammett constants) to predict substituent effects on potency .

Q. How is biological activity assessed in vitro?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., using [³H]CP-55,940 for CB2 affinity) .
  • Cellular Assays : Measures cAMP inhibition in HEK-293 cells transfected with CB2 receptors .
  • Metabolic Stability : Liver microsome incubations assess susceptibility to cytochrome P450 enzymes .

Q. What safety precautions are required during handling?

  • Toxicity Screening : Related triazolopyrimidines show moderate oral toxicity (LD50 > 500 mg/kg in rodents), necessitating PPE (gloves, lab coats) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Methodological Notes

  • Synthesis : Prioritize solvent-free or aqueous conditions to align with green chemistry principles .
  • Data Validation : Cross-reference NMR assignments with analogs (e.g., Ethyl 7-amino derivatives) to avoid misinterpretation .
  • Biological Testing : Include positive controls (e.g., WIN 55,212-2 for CB2 assays) to benchmark activity .

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